molecular formula C15H11ClF3NO2 B12594712 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 648923-53-9

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No.: B12594712
CAS No.: 648923-53-9
M. Wt: 329.70 g/mol
InChI Key: GZAFSXSDSXNZRI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a chemical compound with the molecular formula C14H9ClF3NO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the chloro group yields a hydrogen-substituted benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the chloro and hydroxy groups.

    N-Phenylbenzamide: Similar benzamide structure but without the trifluoromethyl and chloro groups.

Uniqueness

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

648923-53-9

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.70 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C15H11ClF3NO2/c16-11-4-5-13(21)12(7-11)14(22)20-8-9-2-1-3-10(6-9)15(17,18)19/h1-7,21H,8H2,(H,20,22)

InChI Key

GZAFSXSDSXNZRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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